Home > Products > Screening Compounds P108324 > N-imidazo[1,2-a]pyridin-6-ylbutanamide
N-imidazo[1,2-a]pyridin-6-ylbutanamide -

N-imidazo[1,2-a]pyridin-6-ylbutanamide

Catalog Number: EVT-6770903
CAS Number:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-imidazo[1,2-a]pyridin-6-ylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This compound features a butanamide group attached to an imidazo[1,2-a]pyridine scaffold, which enhances its pharmacological potential. The imidazo[1,2-a]pyridine structure is characterized by a fused ring system that incorporates both an imidazole and a pyridine ring, making it a valuable framework in medicinal chemistry.

Source and Classification

The classification of N-imidazo[1,2-a]pyridin-6-ylbutanamide falls under heterocyclic compounds, specifically as an amide derivative of imidazo[1,2-a]pyridine. These compounds are often investigated for their roles as potential therapeutic agents in various diseases due to their ability to interact with biological targets effectively. The synthesis and biological evaluation of related compounds have been extensively documented in scientific literature, highlighting their significance in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-imidazo[1,2-a]pyridin-6-ylbutanamide typically involves several key steps:

  1. Formation of the Imidazo[1,2-a]pyridine Core:
    • The synthesis begins with the preparation of the imidazo[1,2-a]pyridine skeleton through cyclization reactions involving appropriate precursors such as 2-aminopyridines and aldehydes or ketones.
  2. Introduction of the Butanamide Group:
    • The butanamide moiety can be introduced via acylation reactions where an amine derived from the imidazo[1,2-a]pyridine is reacted with butanoyl chloride or butanoic acid in the presence of a base.
  3. Purification and Characterization:
    • The final product is purified using techniques such as column chromatography or recrystallization. Characterization is performed using spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
Molecular Structure Analysis

Structure and Data

The molecular formula of N-imidazo[1,2-a]pyridin-6-ylbutanamide can be represented as C_{12}H_{14}N_{4}O. The structure consists of a butanamide group linked to an imidazo[1,2-a]pyridine ring system. Key features include:

  • Imidazo Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Butanamide Group: An aliphatic chain ending with an amide functional group.

The spatial arrangement and interactions within this molecular structure contribute to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

N-imidazo[1,2-a]pyridin-6-ylbutanamide can undergo various chemical reactions typical for amides and heterocycles:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The nitrogen atoms in the imidazo or pyridine rings can participate in electrophilic substitution reactions.
  • Reduction Reactions: The carbonyl group in the butanamide can be reduced to form an amine .

These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for N-imidazo[1,2-a]pyridin-6-ylbutanamide involves its interaction with specific biological targets. Research indicates that compounds within this class may act as inhibitors for various enzymes or receptors:

  • Enzyme Inhibition: For example, some derivatives have shown inhibitory activity against dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism.
  • Receptor Modulation: The compound may also interact with G-protein coupled receptors or other signaling pathways relevant in disease states such as cancer or diabetes .

Understanding these interactions is essential for optimizing the therapeutic efficacy of N-imidazo[1,2-a]pyridin-6-ylbutanamide.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-imidazo[1,2-a]pyridin-6-ylbutanamide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 230.26 g/mol.
  • Melting Point: Typically ranges between 150°C to 160°C (exact values may vary based on synthesis).
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.

These properties influence its formulation and application in medicinal chemistry .

Applications

Scientific Uses

N-imidazo[1,2-a]pyridin-6-ylbutanamide has potential applications in various fields:

  • Pharmaceutical Development: Its derivatives are being explored as potential treatments for metabolic disorders like Type 2 diabetes due to their DPP-IV inhibitory activity.
  • Anticancer Research: Compounds based on this scaffold have been evaluated for anticancer properties, showing promise in inhibiting tumor cell proliferation .

The ongoing research into N-imidazo[1,2-a]pyridin-6-ylbutanamide highlights its versatility as a scaffold for developing novel therapeutic agents across multiple disease states.

Rational Design & Molecular Target Profiling of N-Imidazo[1,2-a]Pyridin-6-Ylbutanamide Derivatives

Structure-Activity Relationship (SAR) Optimization Strategies [1] [6]

The structural optimization of N-imidazo[1,2-a]pyridin-6-ylbutanamide leverages its core imidazo[1,2-a]pyridine scaffold fused with a butanamide side chain at the C6 position. This bicyclic architecture provides inherent rigidity and diverse electronic properties essential for target engagement. Systematic SAR studies focus on three strategic domains: (1) alterations in the aliphatic chain length and composition of the butanamide moiety; (2) electronic modulation via substitutions on the imidazo[1,2-a]pyridine core; and (3) benchmarking against clinically established imidazo[1,2-a]pyridine-based kinase inhibitors to identify pharmacophoric advantages or limitations.

Impact of Butanamide Chain Modifications on Target Binding Affinity

The butanamide linker (-NH-CO-(CH₂)₃-CH₃) serves as a critical determinant of binding interactions, influencing both hydrophobic contacts and hydrogen-bonding potential. Key findings include:

  • Chain Length Optimization: Shortening the chain to propanamide (C3) or elongating to pentanamide (C5) reduces inhibitory activity against Entamoeba histolytica and Trichomonas vaginalis by 3-5 fold compared to the native butanamide (IC₅₀: 1–10 μM). The four-carbon spacer optimally positions the terminal methyl group for van der Waals interactions within hydrophobic subpockets of parasitic targets [1].
  • Carbonyl Positioning: Migration of the amide carbonyl from C1 (adjacent to imidazopyridine) to internal positions disrupts hydrogen bonding with conserved residues (e.g., Ala107 in kinases), decreasing antiparasitic efficacy by >50% [1].
  • Branched Alkyl Modifications: Introduction of α-methyl or α,α-dimethyl groups enhances metabolic stability but sterically hinders conformational rotation, reducing affinity for COX-2 by ~40%. Linear chains maintain optimal entropy for binding [1].

Table 1: Binding Affinity of Butanamide Chain Variants Against Biological Targets

ModificationTargetAffinity (IC₅₀ or Kᵢ)Effect vs. Parent
Butanamide (native)E. histolytica1–10 μMReference
Propanamide (C3)E. histolytica15–30 μM2-3× reduction
Pentanamide (C5)E. histolytica20–45 μM3-4× reduction
α-MethylbutanamideCOX-250% inhibition at 20 μM~40% reduction
Butanamide (native)TNF-α production50% inhibition at 10 μMReference

Electronic Effects of Imidazo[1,2-a]Pyridine Substituents on Pharmacophore Integrity

Electron-donating or -withdrawing groups at key positions on the imidazo[1,2-a]pyridine core fine-tune electron density, impacting π-stacking, charge transfer, and redox cycling:

  • C3 Substitutions: Electron-withdrawing groups (EWGs: -NO₂, -CN) at C3 enhance antiparasitic activity by facilitating redox cycling (IC₅₀: 1–5 μM for nitro derivatives). Conversely, electron-donating groups (EDGs: -OMe, -NH₂) diminish efficacy by 60–80% due to reduced electrophilicity [1] [6].
  • C2 Aryl/heteroaryl groups: 2-Phenyl derivatives (e.g., 2-(4-OCF₃-phenyl)) improve kinase (e.g., RAF, TAK1) inhibition by enabling π-π stacking with hinge residues. Bioisosteric replacement with pyridyl maintains potency while enhancing solubility [6] [9].
  • N1 Methylation: Quaternization of N1 disrupts planarity and hydrogen bonding with kinase hinge regions (e.g., Ala107 in TAK1), abolishing activity against DYRK1A/CLK1 [10].

Table 2: Electronic Effects of Imidazo[1,2-a]Pyridine C3 Substituents

C3 SubstituentElectronic PropertyAntiparasitic IC₅₀ (μM)Kinase Inhibition
-HNeutral8–10Baseline
-NO₂Strong EWG1–3Enhanced redox cycling
-CNModerate EWG3–5Improved cellular uptake
-OCH₃Strong EDG25–40>60% reduction
-NH₂Strong EDG30–50>80% reduction

Comparative Analysis With Clinically Validated Imidazo[1,2-a]Pyridine-Based Kinase Inhibitors [1] [3] [9]

Benchmarking against approved or clinical-stage imidazo[1,2-a]pyridine inhibitors reveals strategic insights for refining N-imidazo[1,2-a]pyridin-6-ylbutanamide:

  • TAK1 Inhibitors: 6-Morpholine/piperazine-substituted imidazo[1,2-b]pyridazines (e.g., Compound 26, IC₅₀: 55 nM) demonstrate that aliphatic heterocycles at C6 enhance kinase selectivity through hydrophobic interactions with Lys63 and Cys174 in TAK1. The butanamide derivative’s flexible chain may emulate this by occupying similar pockets [3].
  • RAF Inhibitors: Imidazo[1,2-a]pyridin-6-yl-benzamides (e.g., RAF inhibitors) prioritize C6-aryl amides with meta-substitutions (-Cl, -CF₃) for potency (IC₅₀: 10–100 nM). The butanamide’s aliphatic chain offers distinct steric and electronic properties, potentially favoring non-RAF targets [2].
  • Dual ROR1/Aurora Kinase Inhibitors: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-ones (e.g., 12d, IC₅₀: 30 nM) use imidazo[1,2-a]pyridine as a hinge-binding motif, validating C6 as a vector for appending secondary pharmacophores. The butanamide derivative’s C6 group could be optimized to exploit this vector [9].

Table 3: Benchmarking Against Clinically Explored Imidazo[1,2-a]Pyridine Kinase Inhibitors

Inhibitor ClassRepresentative CompoundKey Structural FeaturesPotency (IC₅₀)
TAK1 inhibitorCompound 26 [3]C6-morpholine imidazo[1,2-b]pyridazine55 nM
RAF inhibitorBenzamide analog [2]C6-benzamide with m-CF₃10–100 nM
ROR1/Aurora kinase12d [9]Quinazolinone-C6-imidazo[1,2-a]pyridine30 nM (cells)
N-imidazo[1,2-a]pyridin-6-ylbutanamideNative structureC6-butanamide, unsubstituted core1–10 μM (parasitic)

Properties

Product Name

N-imidazo[1,2-a]pyridin-6-ylbutanamide

IUPAC Name

N-imidazo[1,2-a]pyridin-6-ylbutanamide

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-12-6-7-14(10)8-9/h4-8H,2-3H2,1H3,(H,13,15)

InChI Key

ONQHWJDZFWTPRP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CN2C=CN=C2C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.